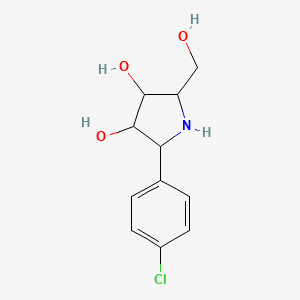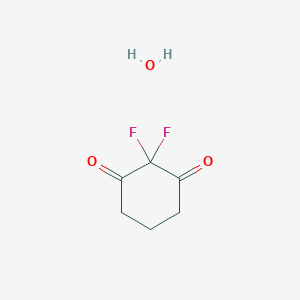
C.I. Reactive Blue 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Reactive Blue 9 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with substrates, particularly cellulose fibers, making them highly effective for textile dyeing. This compound is widely used in the textile industry due to its vibrant color and excellent fastness properties.
Méthodes De Préparation
The synthesis of C.I. Reactive Blue 9 involves several steps, starting with the preparation of the chromophore, which is typically an anthraquinone derivative. The chromophore is then reacted with a reactive group, such as a vinyl sulfone or a chlorotriazine, under controlled conditions. The reaction conditions often include the use of solvents like water or ethanol, and catalysts such as sodium hydroxide or potassium carbonate. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
C.I. Reactive Blue 9 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The reactive groups in the dye can undergo substitution reactions with nucleophiles, such as hydroxyl or amino groups, forming covalent bonds with the substrate. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
C.I. Reactive Blue 9 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular structures and processes.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the textile industry for dyeing cotton, wool, and other fibers. It is also used in the paper and leather industries for coloring products.
Mécanisme D'action
The mechanism of action of C.I. Reactive Blue 9 involves the formation of covalent bonds with nucleophilic sites on the substrate, such as hydroxyl groups in cellulose fibers. This covalent bonding ensures that the dye is firmly attached to the substrate, providing excellent wash-fastness and light-fastness properties. The molecular targets include the hydroxyl groups in cellulose, and the pathways involved are primarily nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
C.I. Reactive Blue 9 can be compared with other reactive dyes, such as:
C.I. Reactive Blue 19: Another anthraquinone-based dye with similar properties but different reactive groups.
C.I. Reactive Red 195: A reactive dye with a different chromophore and reactive groups, used for dyeing cellulose fibers.
C.I. Reactive Yellow 145: A reactive dye with a different chromophore and reactive groups, used for dyeing cellulose fibers. The uniqueness of this compound lies in its specific chromophore and reactive groups, which provide distinct color properties and reactivity.
Propriétés
Numéro CAS |
12225-37-5 |
|---|---|
Formule moléculaire |
C13H27NO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)
